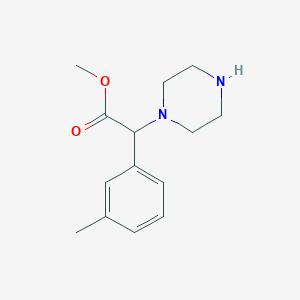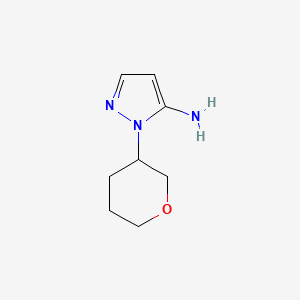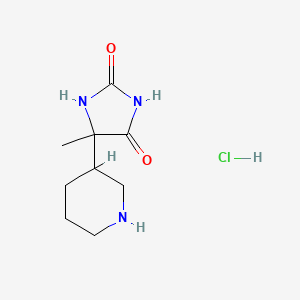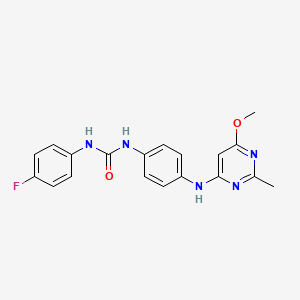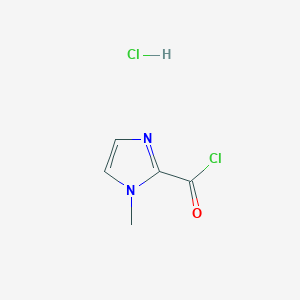
1-methyl-1H-imidazole-2-carbonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with phosgene (carbonyl chloride) under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yields .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances safety and efficiency, allowing for large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to yield 1-methyl-1H-imidazole-2-carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts may be employed to facilitate hydrolysis and other reactions.
Major Products:
Amides, Esters, and Thioesters: Formed through substitution reactions.
1-Methyl-1H-imidazole-2-carboxylic acid: Formed through hydrolysis.
Scientific Research Applications
1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazole-2-carbonyl chloride hydrochloride primarily involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in various synthetic transformations and modifications of biomolecules .
Comparison with Similar Compounds
1-Methylimidazole: Lacks the carbonyl chloride group but shares the imidazole ring structure.
1-Methyl-1H-imidazole-4-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonyl chloride group.
Uniqueness: 1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride is unique due to the presence of both a methyl group and a carbonyl chloride group on the imidazole ring. This combination imparts distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
1-methylimidazole-2-carbonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O.ClH/c1-8-3-2-7-5(8)4(6)9;/h2-3H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSXNLLNFYPQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2400165.png)
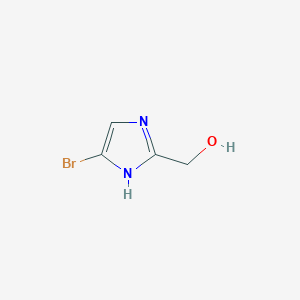
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2400167.png)
![3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2400168.png)
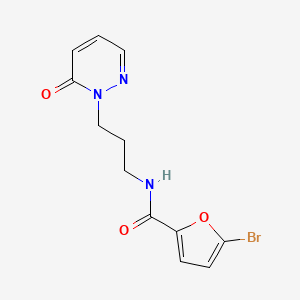
![4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide](/img/structure/B2400174.png)
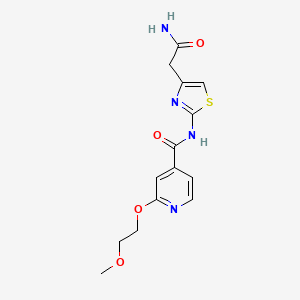
![N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide](/img/structure/B2400177.png)
